3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety and at position 3 with a piperazine-carbonyl group bearing a 5-chloro-2-methylphenyl substituent. The piperazine ring enhances solubility and bioavailability, while the triazole and chloro-methylphenyl groups contribute to lipophilicity and target binding .
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c1-13-2-3-14(19)10-16(13)24-6-8-25(9-7-24)18(27)15-4-5-17(23-22-15)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUMXSXIYKYVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Pyridazine vs. Pyridine Derivatives
- Target Compound : Pyridazine core with triazole and piperazine-carbonyl substituents. Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets .
- Analogues :
- 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine (): Lacks the piperazine-carbonyl group, reducing solubility and receptor-binding versatility .
- 6-(1H-1,2,4-Triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (): Pyridine-based with a carboxamide group. Pyridine’s higher aromaticity may reduce metabolic stability compared to pyridazine .
Piperazine Substituent Variations
- Target Compound: 5-Chloro-2-methylphenyl group on piperazine.
- Analogues: Fluorophenylpiperazine Derivatives (): Fluorine’s electron-withdrawing effect enhances binding to serotonin receptors but may reduce lipophilicity compared to chloro-methyl . Difluorophenyl-Thiazolo-Pyrimidinones (): Piperazine linked to difluorophenyl and thioxo groups. The thioxo moiety may offer stronger hydrogen bonding but lower metabolic stability than the carbonyl group .
Pharmacological Implications
Antifungal Activity
- Target Compound : The chloro-methylphenyl group may enhance activity against Candida albicans by optimizing lipid/water distribution coefficients, as seen in fluconazole derivatives ().
- Analogues :
- Fluconazole Derivatives (): Piperazine side chains with substituents like ethylsulfinyl showed MIC values comparable to ketoconazole. The target’s chloro-methyl group could outperform these in lipophilicity .
- Triazolyl-Quinazoline Hybrids (): Demonstrated 58–72% inhibition against plant pathogens. The target’s pyridazine core might offer broader-spectrum activity .
Solubility and Bioavailability
- Target Compound: The piperazine-carbonyl group improves aqueous solubility compared to non-polar analogues like 3-chloro-6-triazolylpyridazine .
- Analogues: Ethyl Acetate Derivatives (): Hydrolysis of chloro-pyridazines to pyridazinones increased polarity but reduced cell permeability . Thiazolo-Pyrimidinones (): LogP values ≥0.96 indicate moderate lipophilicity, similar to the target compound .
Key Data Tables
Table 1: Structural Comparison of Pyridazine/Triazole Derivatives
| Compound | Core | Piperazine Substituent | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyridazine | 5-Chloro-2-methylphenyl | Carbonyl, Triazole | ~1.2 |
| 3-Chloro-6-triazolylpyridazine | Pyridazine | None | Triazole | ~0.8 |
| 6-Triazolyl-N-(trifluoromethyl)nicotinamide | Pyridine | Trifluoromethylphenyl | Carboxamide | ~1.5 |
| Difluorophenyl-Thiazolo-Pyrimidinone | Pyrimidine | Difluorophenyl | Thioxo, Thiazolo | ~0.96 |
Preparation Methods
Alternative Routes via Condensation Reactions
Patent CN102264733B discloses a method where 1,2-diaminoethane derivatives react with 5-chloro-2-methylphenyl halides under basic conditions (K₂CO₃, DMF, 100°C). While less efficient (60–70% yield), this route avoids hydrogenation steps.
Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazine
Hypervalent Iodine-Mediated Oxidative Cyclization
A 2022 breakthrough utilized (diacetoxyiodo)benzene (PIDA) to fuse triazole rings onto pyridazine di-N-oxides:
Hydrazine Cyclocondensation
An established method involves:
- 3-Hydrazinylpyridazine Preparation : Treat 3-chloropyridazine with hydrazine hydrate in ethanol under reflux.
- Triazole Formation : React the hydrazine intermediate with formic acid at 120°C for 8 hours, achieving 65% yield.
Fragment Coupling via Amide Bond Formation
Carbodiimide-Mediated Coupling
Palladium-Catalyzed Carbonylation
Patent CN102199146A describes a palladium-mediated approach using ammonium formate as a reductant:
- Reaction Setup : Combine piperazine, pyridazine-triazole, and Pd/C (5 mol%) in ethyl acetate with CO gas (1 atm).
- Conditions : Stir at 80°C for 24 hours, achieving 75% yield with minimal byproducts.
Optimization Challenges and Scalability Considerations
Regioselectivity in Triazole Attachment
The triazole ring must occupy the 6-position of pyridazine to match the target structure. Hypervalent iodine oxidation ensures >95% regioselectivity, whereas thermal cyclization methods yield 80–85%.
Steric Hindrance During Coupling
The bulky 5-chloro-2-methylphenyl group necessitates slow reagent addition to prevent aggregation. Microwave-assisted coupling (100°C, 30 minutes) improves efficiency to 85%.
Purification Strategies
- Chromatography : Silica gel elution with EtOAc/hexane (3:7) separates unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water (1:1) enhances purity to >99%.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Coupling 5-chloro-2-methylphenyl groups to the piperazine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Pyridazine-triazole assembly : Introducing the 1H-1,2,4-triazole moiety via cyclization reactions using hydrazines or via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- Carbonyl linkage : Forming the piperazine-1-carbonyl bridge using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF . Yield optimization requires temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents for solubility), and catalyst tuning (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : and NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and aromatic triazole/pyridazine signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns matching the piperazine-carbonyl and triazole motifs .
- IR spectroscopy : Peaks at ~1650–1700 cm for carbonyl (C=O) and ~3100 cm for triazole N-H stretches .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Screen solvents (DMSO for stock solutions; aqueous buffers with ≤1% Tween-80 for assays) using dynamic light scattering (DLS) .
- Stability : Conduct pH-dependent degradation studies (e.g., 1–14 pH range) with HPLC monitoring. Piperazine derivatives are sensitive to strong acids/bases, requiring neutral buffers for storage .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Pharmacophore modeling : Map the triazole and piperazine groups as hydrogen bond acceptors/donors using software like Schrödinger’s Phase .
- Docking studies : Target receptors (e.g., serotonin or dopamine receptors) via AutoDock Vina, leveraging the compound’s piperazine moiety for π-π stacking .
- QSAR : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with biological activity using Gaussian-based DFT calculations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Re-evaluate activity using standardized assays (e.g., ATP-based viability assays for cytotoxicity) to minimize assay-specific variability .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in IC values .
- Target engagement validation : Employ SPR (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic labeling : Use -labeled carbonyl reagents to track piperazine-1-carbonyl formation via NMR .
- Kinetic studies : Monitor triazole cyclization rates under varying temperatures/pH to identify rate-limiting steps .
- Computational reaction pathway analysis : Employ DFT (e.g., Gaussian 16) to model transition states and activation energies for cyclization steps .
Q. What methods address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to reduce side-product carryover .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to optimize aryl-piperazine bond formation .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., triazole formation) with microwave irradiation at 100–120°C for 10–30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
